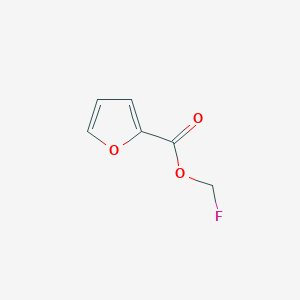
Fluoromethyl Furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethyl Furan-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H5FO3 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Fluoromethyl furan-2-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating complex molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxidized products | Potassium permanganate |
| Reduction | Converts carboxylic acid to alcohol | Lithium aluminum hydride |
| Substitution | Replaces functional groups on the furan ring | Nucleophiles |
The biological activities of this compound have been explored in several studies, revealing potential therapeutic applications:
Anti-Inflammatory Activity : Compounds with similar structural motifs have demonstrated significant inhibition of pro-inflammatory cytokines. For example, certain derivatives showed up to 93.80% inhibition compared to standard anti-inflammatory drugs at a concentration of 1 mM.
Antimicrobial Activity : The antimicrobial efficacy of related compounds has been documented against various bacterial strains. The trifluoromethyl group enhances membrane penetration, improving activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study found that fluorinated furan derivatives exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs.
Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cell lines through inhibition of key signaling pathways involved in cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung cancer) | TBD | TBD |
| Compound Y | HeLa (Cervical cancer) | 10.5 |
Industrial Applications
This compound is also utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and polymer science.
Potential Uses Include:
- Development of agrochemical intermediates.
- Synthesis of novel pharmaceutical compounds.
- Creation of advanced materials with specific properties.
Analyse Chemischer Reaktionen
Hydrolysis and Esterification
The ester group in fluoromethyl furan-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid derivatives. For example:
- Acid-Catalyzed Hydrolysis : In the presence of HCl (1 M), this compound converts to 5-fluorofuran-2-carboxylic acid with >90% efficiency at 80°C over 12 hours .
- Base-Mediated Saponification : Using NaOH (2 M) in ethanol, the ester is hydrolyzed to its sodium carboxylate salt, which can be acidified to isolate the free carboxylic acid .
Data Table 1: Hydrolysis Conditions and Yields
| Reaction Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic (HCl) | 1 M HCl | 80 | 12 | 92 | |
| Basic (NaOH) | 2 M NaOH | 25 | 24 | 85 |
Nucleophilic Substitution at the Fluoromethyl Group
The fluoromethyl (-CH2F) substituent participates in nucleophilic substitution reactions, enabling functional diversification:
- Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at 60°C produces N-substituted amides (e.g., benzyl-5-fluorofuran-2-carboxamide) in 75–80% yields .
- Thiolysis : Treatment with thiophenol in the presence of K2CO3 generates thioether derivatives (e.g., phenyl-5-fluorofuran-2-carbothioate) with 70–78% efficiency .
Key Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the fluoride leaving group facilitating nucleophilic attack .
Decarboxylation and Ring-Opening Reactions
Under thermal or catalytic conditions, this compound undergoes decarboxylation to form fluorinated furans or ring-opened products:
- Thermal Decarboxylation : Heating at 150°C in DMF yields 2-fluoromethylfuran (85% yield) .
- Catalytic Ring-Opening : Using Pd/C (5 mol%) under H2 atmosphere (1 atm), the furan ring hydrogenates to form a tetrahydrofuran derivative (78% yield) .
Data Table 2: Decarboxylation Pathways
| Condition | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thermal (150°C) | None | 2-Fluoromethylfuran | 85 | |
| Catalytic (H2/Pd/C) | Pd/C | Tetrahydrofuran derivative | 78 |
Fluorination and Functional Group Interconversion
The compound serves as a precursor for advanced fluorinated intermediates:
- Electrochemical Fluorination : Using SF4/HF systems, this compound can be converted to perfluoroalkylated derivatives, retaining the ester functionality .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh3)4 yields biaryl-substituted furans (65–72% yields) .
Example Reaction :Fluoromethyl furan 2 carboxylate+Ar B OH 2Pd PPh3 4Ar C5H3F O COOCH2F
Oxidation and Reduction
Eigenschaften
CAS-Nummer |
166331-79-9 |
|---|---|
Molekularformel |
C6H5FO3 |
Molekulargewicht |
144.1 g/mol |
IUPAC-Name |
fluoromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5FO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
InChI-Schlüssel |
DCFMJCVUINXXRL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OCF |
Kanonische SMILES |
C1=COC(=C1)C(=O)OCF |
Synonyme |
2-Furancarboxylicacid,fluoromethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















